
3-(2-Pyrimidinylamino)-2-pyridinethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Pyrimidinylamino)-2-pyridinethiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also referred to as PAPTH or 2-Pyridinethiol-3-ylamino-2-pyrimidinamine. It is a heterocyclic organic compound that contains both pyridine and pyrimidine rings.
作用機序
The mechanism of action of 3-(2-Pyrimidinylamino)-2-pyridinethiol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and replication. It has been shown to inhibit the activity of kinases such as Akt and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(2-Pyrimidinylamino)-2-pyridinethiol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the production of reactive oxygen species (ROS), which are involved in various diseases such as cancer and neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 3-(2-Pyrimidinylamino)-2-pyridinethiol is its broad range of potential applications in various fields. It has been shown to have activity against cancer cells, viruses, and neurodegenerative diseases. Additionally, it has a relatively low toxicity profile, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 3-(2-Pyrimidinylamino)-2-pyridinethiol. One direction is to further investigate its potential applications in cancer research. It may be useful in combination with other chemotherapeutic agents to improve their efficacy. Another direction is to investigate its potential applications in the treatment of viral infections. It may be useful in combination with other antiviral agents to improve their efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its chemical properties for use in various applications.
合成法
The synthesis of 3-(2-Pyrimidinylamino)-2-pyridinethiol can be achieved by reacting 2-mercaptopyridine and 2-aminopyrimidine in the presence of a suitable catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The yield of this reaction is typically around 50-60%. The purity of the product can be improved by recrystallization.
科学的研究の応用
3-(2-Pyrimidinylamino)-2-pyridinethiol has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has potential applications in the field of antiviral research. It has been shown to inhibit the replication of certain viruses such as HIV and HCV. Additionally, it has potential applications in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
3-(2-Pyrimidinylamino)-2-pyridinethiol |
|---|---|
分子式 |
C9H8N4S |
分子量 |
204.25 g/mol |
IUPAC名 |
3-(pyrimidin-2-ylamino)-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H8N4S/c14-8-7(3-1-4-10-8)13-9-11-5-2-6-12-9/h1-6H,(H,10,14)(H,11,12,13) |
InChIキー |
HZHHKQSJUJRKLR-UHFFFAOYSA-N |
SMILES |
C1=CNC(=S)C(=C1)NC2=NC=CC=N2 |
正規SMILES |
C1=CNC(=S)C(=C1)NC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
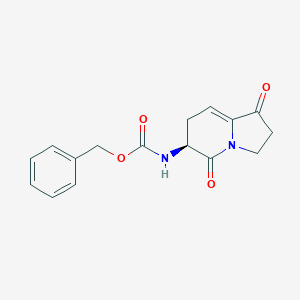
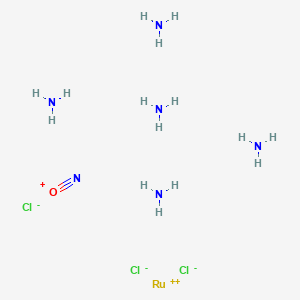

![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
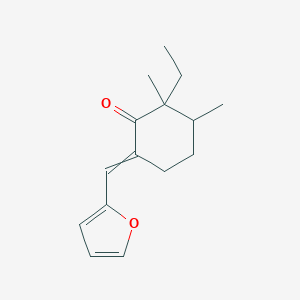
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)
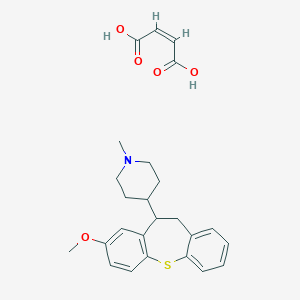
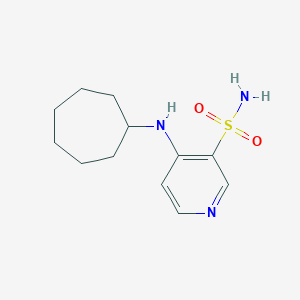


![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)

